6-Ethoxyquinoline-3-carboxamide
Description
6-Ethoxyquinoline-3-carboxamide is a quinoline derivative characterized by an ethoxy (-OCH₂CH₃) substituent at position 6 and a carboxamide (-CONH₂) group at position 3.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-ethoxyquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-10-3-4-11-8(6-10)5-9(7-14-11)12(13)15/h3-7H,2H2,1H3,(H2,13,15) |
InChI Key |
OINPTXJVCSXRGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=CN=C2C=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxyquinoline-3-carboxamide typically involves the reaction of 6-ethoxyquinoline with a suitable carboxamide precursor. One common method involves the use of 3-bromobenzaldehyde treated with violet acid (a mixture of sulfuric acid and nitric acid) to obtain an intermediate compound, which is then reacted with an amine to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Ethoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit CETP, which is involved in lipid metabolism and cardiovascular health . Additionally, it can modulate the activity of natural killer cells and dendritic cells, enhancing their immunoregulatory functions . The compound’s anti-cancer effects are mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Carboxamide groups offer hydrogen-bonding interactions, contrasting with esters (-COOEt) or carboxylic acids (-COOH), which may influence receptor binding .
- Isoquinoline vs. Quinoline: Ethyl 6-chloroisoquinoline-3-carboxylate (CAS 1823552-72-2) differs in ring structure (isoquinoline vs. quinoline), altering electronic distribution and steric effects .
Analysis of Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Insights :
- Solubility: Ethoxy and hydroxyl groups increase hydrophilicity, whereas ethyl and chloro substituents enhance lipophilicity. Carboxamide’s intermediate polarity may balance solubility and membrane permeability in this compound.
- Stability: Ester derivatives (e.g., Ethyl 6-chloroquinoline-3-carboxylate) are prone to hydrolysis under basic or enzymatic conditions, whereas carboxamides generally exhibit greater metabolic stability .
Biological Activity
6-Ethoxyquinoline-3-carboxamide is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C12H12N2O2/c1-2-16-10-3-4-11-8(6-10)5-9(7-14-11)12(13)15/h3-7H,2H2,1H3,(H2,13,15) |
| Canonical SMILES | CCOC1=CC2=CC(=CN=C2C=C1)C(=O)N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been identified as an inhibitor of cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism and cardiovascular health. The inhibition of CETP can potentially lead to improved lipid profiles and reduced cardiovascular risk factors.
Biological Activities
Anticancer Properties:
Research has indicated that this compound exhibits anti-proliferative effects against various cancer cell lines, including:
- MCF-7 : Human breast cancer cells
- HepG-2 : Human liver cancer cells
- HCT-116 : Human colorectal cancer cells
These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment.
Enzyme Inhibition:
The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, potentially inhibiting their activity. This property is significant in drug development for various diseases where enzyme inhibition is a therapeutic target.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Inhibition of CETP Activity:
- A study demonstrated that this compound significantly inhibited CETP activity in vitro, leading to altered lipid profiles in treated models. This suggests its potential use in managing dyslipidemia and associated cardiovascular diseases.
-
Antiproliferative Effects:
- In vitro assays showed that the compound reduced cell viability in MCF-7 and HepG-2 cell lines by inducing apoptosis. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.
-
Comparative Studies:
- When compared with other quinoline derivatives such as Laquinimod and Tasquinimod, this compound exhibited unique properties due to its ethoxy group, which may enhance its solubility and bioavailability compared to its counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
